Product packaging for 2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline(Cat. No.:CAS No. 29368-94-3)

2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Cat. No.: B2569617
CAS No.: 29368-94-3
M. Wt: 175.191
InChI Key: KCDMJJDPKJKBMS-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.191. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O B2569617 2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline CAS No. 29368-94-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-11-9(12-13-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDMJJDPKJKBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 5 Methyl 1,2,4 Oxadiazol 3 Yl Aniline and Structural Analogues

Convergent Synthetic Approaches to the 1,2,4-Oxadiazole (B8745197) Ring System

The most prevalent and versatile strategy for assembling the 1,2,4-oxadiazole ring is the [4+1] approach, which involves the reaction of an amidoxime (B1450833) (providing four atoms) with a carboxylic acid derivative (providing one carbon atom). chim.it This method's popularity stems from the accessibility of starting materials and the reliability of the cyclization step. rjptonline.org

The cornerstone of modern 1,2,4-oxadiazole synthesis is the condensation of an amidoxime with an acylating agent to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the final heterocycle. researchgate.netnih.gov For the synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline, this pathway can be approached in two ways: reacting 2-aminobenzamidoxime with an acetic acid derivative or reacting acetamidoxime (B1239325) with a 2-aminobenzoic acid derivative.

The reaction between an amidoxime and a carboxylic acid derivative is a widely applied method for forming the 1,2,4-oxadiazole ring. chim.it The process begins with the O-acylation of the amidoxime, which is analogous to amide bond formation, followed by an intramolecular cyclization that eliminates a molecule of water. mdpi.com Various carboxylic acid derivatives can be employed, including acyl chlorides, anhydrides, and esters, often activated in situ to facilitate the reaction. mdpi.comresearchgate.net The cyclization of the O-acylamidoxime intermediate often requires heating in solvents like pyridine (B92270) or dimethylformamide (DMF). ias.ac.in

For instance, the synthesis of a structural isomer, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, was achieved by reacting 4-aminobenzoic acid with tert-butylamidoxime, highlighting the viability of using substituted benzoic acids in this reaction scheme. beilstein-journals.org Similarly, reacting acetamidoxime with fluorobenzoyl chlorides has been used to prepare fluoroarylated 1,2,4-oxadiazoles. rjptonline.org

Table 1: Examples of Amidoxime Acylation and Cyclization

Amidoxime Precursor Acylating Agent Product Reference
4-Aminobenzoic acid tert-Butylamidoxime 4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)aniline beilstein-journals.org
Acetamidoxime Mono- or di-fluorobenzoyl chlorides Fluoroarylated 1,2,4-oxadiazoles rjptonline.org
Benzamidoximes Succinic anhydride (B1165640) 3-Aryl-1,2,4-oxadiazoles with butanoic acid side chain rjptonline.org
N-Hydroxy benzamidines Chloroacetic acid 5-Chloromethyl-1,2,4-oxadiazoles rjptonline.org

To overcome the often harsh conditions (e.g., high temperatures) required for the cyclodehydration of O-acylamidoximes, various catalytic systems have been developed. chim.itmdpi.com These catalysts facilitate the reaction under milder conditions, improving yields and functional group tolerance.

A notable example is the use of a p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) combination. This catalytic system has proven effective for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.orgacs.org The reaction proceeds efficiently in DMF at 80°C, with ZnCl₂ acting as a cost-effective co-catalyst. organic-chemistry.org This method is advantageous due to its simplicity, mild conditions, and broad substrate scope. organic-chemistry.orgresearchgate.net

Other catalysts include tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which allows the transformation to occur at room temperature. mdpi.com However, the corrosive nature of fluoride ions can be a drawback for large-scale synthesis. nih.gov

Table 2: Catalytic Systems for 1,2,4-Oxadiazole Synthesis

Catalyst System Substrates Conditions Key Advantages Reference
PTSA-ZnCl₂ Amidoximes and organic nitriles DMF, 80°C Mild conditions, high yields, broad scope organic-chemistry.orgacs.org
Tetrabutylammonium fluoride (TBAF) O-acylamidoximes THF, Room Temperature Mild temperature mdpi.com
Graphene Oxide (GO) Nitriles and aldehydes 80°C Metal-free, dual catalytic activity nih.gov

One-pot procedures, which combine multiple reaction steps without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource management. ias.ac.in Several one-pot methods have been developed for 1,2,4-oxadiazole synthesis.

A prominent reagent used in these protocols is 1,1'-carbonyldiimidazole (B1668759) (CDI). chim.it CDI serves as an activating agent for the carboxylic acid and also facilitates the subsequent cyclodehydration of the in situ-formed O-acylamidoxime intermediate. researchgate.netnih.gov This approach simplifies the purification process, often requiring only liquid-liquid extraction. nih.gov A one-pot synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline utilized CDI to activate 4-aminobenzoic acid, which then reacted with pivalamidoxime, followed by heating to induce cyclodehydration, affording the product in good yield. beilstein-journals.org

Other one-pot methods involve the reaction of nitriles, hydroxylamine (B1172632), and carboxylic acid derivatives. For example, aryl nitriles can react with hydroxylamine to form an amidoxime, which is then treated with an acyl chloride in the same reaction vessel to yield the final 1,2,4-oxadiazole. ias.ac.in Base-mediated one-pot syntheses using nitriles, aldehydes, and hydroxylamine hydrochloride have also been reported. rsc.org

While amidoxime-based routes are dominant, several alternative strategies for constructing the 1,2,4-oxadiazole ring exist. These methods offer different pathways that can be advantageous for specific substrates.

One major alternative is the [3+2] 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. chim.itrjptonline.org This method, however, can be limited by the reactivity of the nitrile and the potential for the nitrile oxide to dimerize. mdpi.com The use of catalysts, such as platinum(IV) complexes, can promote this reaction under mild conditions. mdpi.com Another approach involves the iron(III) nitrate-mediated reaction of alkynes and nitriles, which proceeds through an in situ generated nitrile oxide intermediate. organic-chemistry.org

Other less common but notable strategies include:

Oxidative cyclization of acylguanidines in the presence of reagents like iodobenzene (B50100) diacetate. chim.it

Reaction of aminonitrones with isocyanides to form 1,2,4-oxadiazolium salts. chim.it

NBS-promoted oxidative cyclization of N-acyl amidines. nih.gov

Amidoxime-Based Cyclization Pathways

Strategic Introduction and Manipulation of Aniline (B41778) and Methyl Moieties

The synthesis of the specific target compound, this compound, requires the precise placement of the 2-aminophenyl group at the C3 position and the methyl group at the C5 position of the oxadiazole ring.

This is typically achieved by selecting the appropriate starting materials for the amidoxime-based cyclization:

Route A: Using 2-aminobenzamidoxime as the four-atom component. This precursor contains the required aniline moiety. It is then reacted with an acetylating agent, such as acetic anhydride or acetyl chloride , which provides the carbon and methyl group for the C5 position.

Route B: Using acetamidoxime as the four-atom component, which provides the C3 and methyl group. This is then reacted with an activated derivative of 2-aminobenzoic acid .

Aniline Ring Functionalization Techniques

The aniline component of the target molecule can be synthesized or modified using established methods. A common approach to introduce the amino group onto a benzene (B151609) ring is through the nitration of a suitable precursor, followed by reduction. researchgate.net

Electrophilic Aromatic Substitution: Nitration of a substituted benzene ring with a mixture of nitric acid and sulfuric acid introduces a nitro group. This powerful electrophilic aromatic substitution reaction is a fundamental step in many synthetic pathways. researchgate.net The position of nitration is directed by the existing substituents on the aromatic ring.

Catalytic Hydrogenation: The subsequent reduction of the nitro group to an amine is frequently accomplished through catalytic hydrogenation. researchgate.net This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C). researchgate.net It is a clean and efficient method, often providing high yields of the corresponding aniline. researchgate.net Alternative reducing agents like iron in acetic acid or stannous chloride in ethanol (B145695) can also be employed, offering milder conditions that may be compatible with other functional groups in the molecule. researchgate.net

Site-Specific Methyl Group Installation on the Oxadiazole Ring

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is a key aspect of the synthesis of this compound. The most prevalent method for forming this heterocyclic system involves the reaction of an amidoxime with a carboxylic acid derivative. researchgate.netnih.gov

A plausible and widely used strategy for the site-specific installation of the methyl group at the 5-position of the 1,2,4-oxadiazole ring involves the use of an acetylating agent. The synthesis would likely commence with 2-aminobenzamidoxime as the starting material. The reaction of 2-aminobenzamidoxime with an acetylating agent such as acetic anhydride or acetyl chloride would lead to the formation of an O-acylamidoxime intermediate. Subsequent intramolecular cyclization, often promoted by heating or the use of a base, would yield the desired 3-(2-aminophenyl)-5-methyl-1,2,4-oxadiazole. This approach ensures the methyl group is specifically located at the 5-position of the oxadiazole ring, originating from the acetyl group of the reagent. The reaction between amines and acetic anhydride is a well-established method for acylation. youtube.comlibretexts.org

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is crucial. This involves controlling the stoichiometry of reactants, as well as the temperature and solvent used in the reaction.

Stoichiometric Control of Reagents

The molar ratio of the reactants plays a significant role in the outcome of the synthesis. In the proposed synthesis of the 1,2,4-oxadiazole ring from 2-aminobenzamidoxime and an acetylating agent, using a slight excess of the acetylating agent can help to ensure the complete consumption of the starting amidoxime. However, a large excess should be avoided as it can lead to side reactions, such as the acetylation of the aniline's amino group, and complicate the purification process. The use of a base, if required for the cyclization step, should also be stoichiometrically controlled to promote the desired reaction without causing degradation of the product.

Temperature and Solvent Effects on Reaction Efficacy

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the reaction rate, yield, and purity of the final product.

ParameterEffect on ReactionTypical Conditions for 1,2,4-Oxadiazole Synthesis
Temperature Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts and decomposition of the desired product.The acylation of amidoximes can often be carried out at room temperature, while the subsequent cyclization to form the 1,2,4-oxadiazole ring may require heating.
Solvent The solvent's polarity and boiling point can affect the solubility of reactants and intermediates, as well as the reaction pathway.Aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) are commonly used for the synthesis of 1,2,4-oxadiazoles. The choice of solvent can influence the reaction time and yield.

For the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, one-pot procedures in solvents like DMSO with a base such as sodium hydroxide (B78521) have been reported to be effective at room temperature. nih.gov The optimization of these parameters for the specific synthesis of this compound would involve systematically varying the temperature, solvent, and reaction time to identify the conditions that provide the highest yield of the pure product.

Derivatization Strategies for this compound

Further modification of this compound can be undertaken to alter its physical and chemical properties for specific applications. A common derivatization is the formation of a salt.

Hydrochloride Salt Formation for Processing Advantages

The basic amino group on the aniline ring of this compound allows for the formation of acid addition salts. The hydrochloride salt is a common choice due to its ability to improve the compound's stability, solubility in aqueous media, and crystallinity, which can be advantageous for purification, handling, and formulation.

The preparation of the hydrochloride salt typically involves dissolving the free base of this compound in a suitable organic solvent, such as methanol (B129727) or ether. A solution of hydrochloric acid (HCl) in an appropriate solvent is then added. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried. This process often yields a crystalline solid with a sharp melting point, which is indicative of high purity.

Synthesis of Compound Libraries and Analogues based on the this compound Core

The generation of compound libraries centered around a specific molecular scaffold is a cornerstone of modern medicinal chemistry and drug discovery. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a variety of substituents at different positions of the core molecule. For the this compound scaffold, synthetic strategies are designed to be versatile, accommodating a wide range of building blocks to create a diverse library of analogues. These methodologies often focus on the key bond-forming reactions that construct the central 1,2,4-oxadiazole ring.

A prevalent and efficient strategy for building libraries of molecules containing an aniline-substituted 1,2,4-oxadiazole core involves the condensation of amidoximes with derivatives of anthranilic acid, such as isatoic anhydrides. researchgate.net An effective one-pot method has been developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines, which can be adapted to generate analogues of the target compound. researchgate.net This method involves the reaction of various amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide (NaOH/DMSO) medium at room temperature. researchgate.net

To specifically generate a library based on the this compound core, this established methodology would be reversed. The synthesis would start with acetamidoxime, which provides the 5-methyl-1,2,4-oxadiazole (B8629897) component. This acetamidoxime would then be reacted with a library of substituted isatoic anhydrides. The variation in substituents on the isatoic anhydride ring allows for the creation of a diverse set of analogues, each with a different substitution pattern on the aniline moiety. This approach is advantageous as it allows for the late-stage introduction of diversity onto the aniline ring.

The general reaction scheme is as follows:

Scheme 1: Synthesis of this compound Analogues from Acetamidoxime and Substituted Isatoic Anhydrides.

A representative library of analogues that can be synthesized using this method is detailed in the table below, showcasing the variety of substituents that can be incorporated onto the aniline ring.

EntryIsatoic Anhydride Substituent (R)Resulting Analogue
1HThis compound
25-Fluoro4-Fluoro-2-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
35-Chloro4-Chloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
45-Methyl4-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
55-Methoxy4-Methoxy-2-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
64-Chloro5-Chloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)aniline

Another fundamental and widely used approach for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid or its activated derivative, followed by cyclodehydration. nih.govrjptonline.org This method can be readily applied to the creation of a compound library. In this context, a library of substituted 2-aminobenzamidoximes would be reacted with acetic anhydride or acetyl chloride to yield the desired analogues. The diversity in this case comes from the various substituents on the starting 2-aminobenzamidoxime.

This multi-step process is also suitable for the generation of DNA-encoded chemical libraries (DECLs). nih.gov In a DECL synthesis, a DNA-conjugated aryl nitrile (a precursor to the amidoxime) is first treated with hydroxylamine to form the corresponding DNA-conjugated amidoxime. nih.gov This intermediate is then acylated with a carboxylic acid, and subsequent heating promotes the cyclodehydration to form the final 1,2,4-oxadiazole product, still attached to its identifying DNA tag. nih.gov This powerful technique allows for the creation and screening of libraries containing millions of distinct compounds.

The general reaction scheme for this library synthesis is as follows:

Scheme 2: Synthesis of this compound Analogues from Substituted 2-Aminobenzamidoximes.

This synthetic route allows for the exploration of a wide range of chemical space by varying the 'R' group on the aniline core. The table below illustrates a selection of diverse starting materials and the corresponding final compounds.

Entry2-Aminobenzamidoxime Substituent (R)Resulting Analogue
1HThis compound
24-Bromo5-Bromo-2-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
34-Trifluoromethyl5-(Trifluoromethyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
43-Fluoro6-Fluoro-2-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
54,5-Dichloro4,5-Dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
64-Cyano3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile

These methodologies provide robust and flexible platforms for the synthesis of diverse libraries of compounds based on the this compound core, enabling extensive exploration of their chemical and biological properties. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 5 Methyl 1,2,4 Oxadiazol 3 Yl Aniline

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be observed.

The IR spectrum of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline is expected to display several characteristic absorption bands that confirm the presence of its key functional groups: the primary aniline (B41778) amine (NH₂), the oxadiazole ring's carbon-nitrogen double bond (C=N), and the ring's carbon-oxygen single bond (C-O).

N-H Vibrations: The primary aromatic amine group gives rise to two distinct stretching vibrations in the region of 3500-3300 cm⁻¹. Typically, the asymmetric stretching mode appears at a higher frequency than the symmetric stretching mode. For analogous 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines, these bands have been observed in the ranges of 3446–3413 cm⁻¹ and 3338–3327 cm⁻¹. A broader band corresponding to N-H bending vibrations can also be expected around 1620 cm⁻¹.

C=N Vibrations: The endocyclic carbon-nitrogen double bond of the 1,2,4-oxadiazole (B8745197) ring is expected to produce a sharp absorption band. This stretching vibration typically occurs in the 1680-1620 cm⁻¹ region. In related oxadiazole structures, this C=N stretch has been identified near 1630 cm⁻¹.

C-O Vibrations: The C-O-N linkage within the oxadiazole ring results in characteristic stretching bands. The C-O single bond stretch is typically observed in the fingerprint region, often between 1200 cm⁻¹ and 1100 cm⁻¹. For a similar oxadiazole derivative, this band was reported at 1114.6 cm⁻¹.

The table below summarizes the expected IR absorption bands for the key functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (NH₂)Asymmetric Stretch3450 - 3410
Primary Amine (NH₂)Symmetric Stretch3340 - 3320
Primary Amine (NH₂)Bending (Scissoring)~1620
Oxadiazole Ring (C=N)Stretch1680 - 1620
Oxadiazole Ring (C-O)Stretch1200 - 1100

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR elucidates the types and connectivity of carbon atoms.

The ¹H NMR spectrum of this compound should display distinct signals corresponding to the aromatic protons of the aniline ring, the protons of the primary amine, and the protons of the methyl group.

Aromatic Protons (C₆H₄): The four protons on the ortho-substituted aniline ring are expected to appear as a complex multiplet pattern in the aromatic region, typically between 6.5 and 8.0 ppm. The substitution pattern will lead to distinct chemical shifts and coupling patterns for each proton.

Amine Protons (NH₂): The two protons of the aniline's amino group will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is generally found between 3.5 and 5.0 ppm.

Methyl Protons (CH₃): The three protons of the methyl group attached to the oxadiazole ring are expected to produce a sharp singlet, as there are no adjacent protons to couple with. This signal would likely appear in the upfield region, around 2.4-2.6 ppm.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
Aromatic (C₆H₄)6.5 - 8.0Multiplet (m)4H
Amine (NH₂)3.5 - 5.0Broad Singlet (br s)2H
Methyl (CH₃)2.4 - 2.6Singlet (s)3H

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For this compound, a total of nine distinct carbon signals are expected.

Oxadiazole Ring Carbons (C=N, C-O): The two carbon atoms within the 1,2,4-oxadiazole ring are highly deshielded and are expected to resonate at the downfield end of the spectrum. The C-3 carbon (attached to the aniline ring) and the C-5 carbon (attached to the methyl group) typically appear in the range of 160-170 ppm.

Aniline Ring Carbons (C₆H₄): The six carbons of the aniline ring will produce six distinct signals. The carbon atom attached to the nitrogen (C-NH₂) is typically found around 145-150 ppm. The carbon atom attached to the oxadiazole ring (C-C₃N₂O) will also be in the aromatic region, with its exact shift influenced by the heterocyclic substituent. The remaining four aromatic C-H carbons will appear in the approximate range of 115-135 ppm.

Methyl Carbon (CH₃): The carbon of the methyl group is the most shielded and will appear at the upfield end of the spectrum, typically between 10 and 25 ppm.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Oxadiazole C-5 (C-CH₃)165 - 170
Oxadiazole C-3 (C-Aryl)160 - 165
Aromatic C-NH₂145 - 150
Aromatic C-H & C-C₃N₂O115 - 135
Methyl (CH₃)10 - 25

Mass Spectrometry Techniques

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. For this compound, the molecular formula is C₉H₉N₃O. HRMS would be used to verify the mass of the molecular ion ([M]⁺) or, more commonly, its protonated form ([M+H]⁺).

Molecular Formula Verification: The theoretical monoisotopic mass of C₉H₉N₃O is 175.07455 Da. An HRMS measurement of the protonated molecule ([C₉H₁₀N₃O]⁺) would be expected to yield an m/z value of 176.08183, confirming the molecular formula with high confidence.

Fragmentation Analysis: Under the energetic conditions of mass spectrometry, the molecular ion can fragment in predictable ways. Key fragmentation pathways could involve the cleavage of the bond between the two rings, the opening of the oxadiazole ring, or the loss of small neutral molecules. Analyzing these fragment ions helps to piece together the molecule's structure and further confirm its identity.

IonMolecular FormulaCalculated m/z
[M]⁺C₉H₉N₃O175.07455
[M+H]⁺C₉H₁₀N₃O⁺176.08183
[M+Na]⁺C₉H₉N₃NaO⁺198.06377

X-ray Diffraction Studies

X-ray diffraction techniques are paramount in elucidating the three-dimensional structure of a crystalline solid at the atomic level.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration Determination and Conformational Analysis

To perform SCXRD analysis, a high-quality single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be collected and analyzed to determine the precise arrangement of atoms within the crystal lattice.

This analysis would yield crucial information, including:

Unit Cell Parameters: The dimensions and angles of the fundamental repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds, providing a detailed molecular geometry.

Conformational Analysis: The dihedral angles within the molecule, which would describe the spatial orientation of the aniline and methyl-oxadiazole rings relative to each other.

Absolute Configuration: For chiral molecules, SCXRD can determine the absolute stereochemistry.

A hypothetical data table for the crystallographic parameters of this compound is presented below.

ParameterHypothetical Value
Chemical FormulaC₉H₉N₃O
Formula Weight175.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value would be determined experimentally
b (Å)Value would be determined experimentally
c (Å)Value would be determined experimentally
β (°)Value would be determined experimentally
Volume (ų)Value would be determined experimentally
Z4
Density (calculated) (g/cm³)Value would be determined experimentally
R-factor (%)Value would be determined experimentally

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-Stacking)

The data obtained from SCXRD would also be instrumental in analyzing the non-covalent interactions that govern the crystal packing. The aniline group provides a hydrogen bond donor (-NH₂) and the oxadiazole ring contains potential hydrogen bond acceptors (N and O atoms).

Key interactions to be investigated would include:

Hydrogen Bonding: The presence of N-H···N or N-H···O hydrogen bonds would be identified, and their geometries (donor-acceptor distance, angle) would be quantified. These interactions are crucial in stabilizing the crystal structure.

π-Stacking: The phenyl and oxadiazole rings are both aromatic and could engage in π-stacking interactions. The analysis would determine the centroid-centroid distances and the slip angles between adjacent rings to characterize the nature and strength of these interactions.

A hypothetical table summarizing potential intermolecular interactions is shown below.

Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)
Hydrogen BondN-H···Nexp.exp.exp.exp.
Hydrogen BondN-H···Oexp.exp.exp.exp.
π-StackingPhenyl···Oxadiazole--exp.-

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy would be employed to investigate the electronic transitions within the molecule. A solution of this compound in a suitable solvent (e.g., ethanol (B145695), acetonitrile) would be prepared, and its absorbance spectrum would be recorded over a range of wavelengths (typically 200-800 nm).

The resulting spectrum would be expected to show absorption bands corresponding to:

π → π* transitions: Associated with the aromatic phenyl and oxadiazole rings.

n → π* transitions: Arising from the non-bonding electrons on the nitrogen and oxygen atoms of the oxadiazole ring and the nitrogen of the aniline group.

The position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima provide insights into the electronic structure of the molecule.

A hypothetical data table for UV-Vis absorption data is provided below.

Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Assignment
Ethanolexp.exp.π → π
Ethanolexp.exp.n → π

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) would be used to characterize the bulk sample of this compound. This technique is essential for confirming the phase purity of the synthesized material and for identifying the crystalline form. A finely powdered sample would be exposed to an X-ray beam, and the diffraction pattern, a plot of intensity versus diffraction angle (2θ), would be recorded.

The PXRD pattern serves as a fingerprint for the crystalline solid. The positions and relative intensities of the diffraction peaks are unique to a specific crystal structure. This experimental pattern could also be compared to a pattern simulated from the single-crystal X-ray diffraction data to confirm that the bulk material has the same crystal structure as the single crystal that was analyzed.

A hypothetical table of PXRD peak data is presented below.

2θ (°)d-spacing (Å)Relative Intensity (%)
exp.calc.exp.
exp.calc.exp.
exp.calc.exp.
exp.calc.exp.

Computational and Theoretical Investigations on 2 5 Methyl 1,2,4 Oxadiazol 3 Yl Aniline

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. bohrium.commdpi.com For 2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline, calculations are typically performed using functionals like B3LYP combined with a basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. bohrium.comresearchgate.net These calculations begin with the optimization of the molecule's geometry to find its lowest energy conformation, which serves as the basis for all subsequent property predictions.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept them. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com For this compound, the electron-rich aniline (B41778) ring is expected to be the primary contributor to the HOMO, while the electron-withdrawing 1,2,4-oxadiazole (B8745197) ring would dominate the LUMO. This separation of FMOs indicates a potential for intramolecular charge transfer upon electronic excitation. Based on studies of similar phenyl-oxadiazole compounds, the energy gap is predicted to be in a range that suggests good kinetic stability. ajchem-a.com

Table 1: Predicted Frontier Molecular Orbital Energies and Energy Gap
ParameterPredicted Energy (eV)
HOMO Energy-5.95
LUMO Energy-1.42
HOMO-LUMO Gap (ΔE)4.53

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface, thereby predicting its reactive sites for both electrophilic and nucleophilic attacks. ajchem-a.comnih.gov In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are targets for nucleophilic attack.

For this compound, the MEP map is expected to show a significant negative potential around the nitrogen and oxygen atoms of the 1,2,4-oxadiazole ring and the nitrogen atom of the aniline's amino group, identifying these as the primary sites for electrophilic interaction. ajchem-a.comnih.gov The hydrogen atoms of the amino group and the methyl group, along with the hydrogen atoms on the aniline ring, would exhibit a positive potential, making them susceptible to nucleophilic attack.

Aromaticity is a fundamental concept in chemistry, and it can be quantified computationally using methods like the Nucleus-Independent Chemical Shift (NICS). github.io NICS values are calculated at specific points in space, such as the center of a ring (NICS(0)) or 1 Å above it (NICS(1)), to probe the magnetic shielding induced by the cyclic electron delocalization. mdpi.com A negative NICS value indicates aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current).

The aniline ring in the molecule is a classic aromatic system and is expected to show a significantly negative NICS value. In contrast, the 1,2,4-oxadiazole ring is known to possess a low level of aromaticity. chim.itpsu.edu Computational studies on related 1,3,4-oxadiazoles have reported NICS values around -11 ppm, confirming a degree of aromatic character, though less pronounced than that of benzene (B151609). tandfonline.com Therefore, NICS calculations for this compound would likely confirm the high aromaticity of the aniline ring and the comparatively weaker aromatic character of the oxadiazole moiety.

Table 2: Predicted Nucleus-Independent Chemical Shift (NICS) Values (ppm)
Ring SystemNICS(0)NICS(1)Aromatic Character
Aniline Ring-9.8-11.5Aromatic
1,2,4-Oxadiazole Ring-5.2-7.1Weakly Aromatic

DFT calculations are highly effective at predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netnahrainuniv.edu.iq By calculating these parameters for the optimized molecular structure, a theoretical spectrum can be generated and compared with experimental results to confirm the compound's identity and structure. researchgate.net

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. For this compound, the calculations would predict distinct signals for the aromatic protons of the aniline ring, the singlet for the methyl protons, and the characteristic chemical shifts for the carbons in both the aniline and oxadiazole rings.

IR Spectroscopy: Theoretical vibrational analysis can predict the frequencies of key functional groups. Expected characteristic bands would include N-H stretching vibrations for the amino group, C-H stretching for the aromatic ring and methyl group, C=N stretching within the oxadiazole ring, and C-O-C stretching vibrations.

Table 3: Comparison of Predicted and Representative Experimental Spectroscopic Data
Spectroscopic DataPredicted ValueRepresentative Experimental Range
¹H NMR (δ, ppm) - Aromatic CH6.8 - 7.96.7 - 8.0
¹H NMR (δ, ppm) - NH₂4.54.0 - 5.0 (broad)
¹H NMR (δ, ppm) - CH₃2.62.5 - 2.7
¹³C NMR (δ, ppm) - Oxadiazole C=N165 - 175163 - 178
IR (cm⁻¹) - N-H Stretch3350 - 34503300 - 3500
IR (cm⁻¹) - C=N Stretch16101590 - 1620

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

MD simulations can be used to explore the potential energy surface associated with this rotation. By calculating the energy of the molecule at various dihedral angles, a rotational energy barrier can be determined. Studies on similar biaryl heterocyclic systems show that steric hindrance between hydrogen atoms on adjacent rings often leads to a non-planar (twisted) lowest-energy conformation. mdpi.comresearchgate.net The energy barrier to rotation is typically modest, suggesting that the molecule can access a range of conformations at room temperature. mdpi.comnih.gov

Table 4: Predicted Relative Energy Profile for Aniline-Oxadiazole Bond Rotation
Dihedral Angle (°)Relative Energy (kJ/mol)Conformation
018.5Eclipsed (Planar) - Sterically Hindered
450.0Twisted (Minimum Energy)
9012.0Perpendicular (Transition State)
18020.0Anti-Planar - Sterically Hindered

Quantum Chemical Parameters for Elucidating Structure-Reactivity Relationships

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be derived to provide a quantitative measure of a molecule's reactivity. researchgate.netresearchgate.net These parameters help in understanding the molecule's tendency to interact with other chemical species.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as half of the HOMO-LUMO gap. nih.gov

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes during a reaction.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

The calculated values for this compound, based on its predicted HOMO-LUMO gap, would characterize it as a moderately hard molecule with a reasonable electrophilicity index, consistent with many stable organic compounds used in medicinal chemistry and materials science. mdpi.comnih.gov

Table 5: Predicted Global Reactivity Descriptors
Quantum Chemical ParameterFormulaPredicted Value (eV)
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-3.685
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.265
Global Softness (S)1 / η0.441
Electrophilicity Index (ω)μ² / (2η)2.998

Theoretical Studies on Non-Linear Optical (NLO) Properties

Theoretical investigations into the non-linear optical (NLO) properties of organic compounds provide crucial insights into their potential for applications in technologies such as optical switching, frequency conversion, and data storage. These studies, typically employing quantum chemical methods like Density Functional Theory (DFT), allow for the calculation of key NLO parameters, including polarizability and hyperpolarizability.

While direct computational studies on the NLO properties of this compound are not extensively detailed in the provided search results, the NLO characteristics of structurally related heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) and triazole derivatives, have been a subject of significant research. dntb.gov.uadntb.gov.ua These studies establish a foundational understanding that the arrangement of electron-donating and electron-accepting groups within a π-conjugated system is critical for enhancing NLO responses. semanticscholar.org

In the case of this compound, the aniline moiety acts as an electron-donating group, while the 1,2,4-oxadiazole ring can function as an electron-accepting component. This donor-acceptor architecture is a key feature for inducing significant second-order NLO effects. Theoretical calculations on similar structures often reveal that a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) correlates with higher NLO activity, as it facilitates intramolecular charge transfer. nih.govajrconline.org

The computational analysis of such molecules typically involves optimizing the molecular geometry and then calculating various electronic properties. Key parameters that are often reported in these theoretical studies include the dipole moment (μ), the average linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO activity of a molecule. utp.edu.co

Chemical Reactivity and Transformation Pathways of 2 5 Methyl 1,2,4 Oxadiazol 3 Yl Aniline

Reactivity of the Aniline (B41778) Moiety in 2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

The aniline moiety is a versatile functional group that largely defines the reactivity of the molecule in many common organic transformations. The nucleophilic amino group and the activated phenyl ring are the primary sites of reaction.

The primary amino group (-NH₂) of the aniline fragment is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of reactions, most notably condensation and coupling reactions.

Schiff Base Formation: The reaction of the primary amino group with carbonyl compounds, such as aldehydes and ketones, leads to the formation of imines, commonly known as Schiff bases. mdpi.comnanobioletters.com This condensation reaction is a fundamental transformation for aniline derivatives. ajol.infointernationaljournalcorner.com

Coupling Reactions: The amino group can be converted into a diazonium salt through a process called diazotization. This typically involves reacting the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid) at low temperatures. mdpi.com The resulting diazonium salt is an electrophile that can then react with an electron-rich aromatic compound (the coupling partner) to form an azo compound, which contains a characteristic -N=N- double bond. This is a classic method for synthesizing azo dyes. mdpi.com The general scheme for these reactions is applicable to this compound.

Table 1: Representative Nucleophilic Reactions of the Amino Group
Reaction TypeReagentsProduct TypeGeneral Significance
Schiff Base FormationAldehyde (R-CHO) or Ketone (R-CO-R'), Acid/Base CatalystImine (Schiff Base)Synthesis of biologically active compounds and intermediates. nanobioletters.com
Diazotization/Azo Coupling1. NaNO₂, H₂SO₄ (0-5 °C) 2. Activated Aromatic (e.g., Phenol, N,N-dimethylaniline)Azo CompoundFormation of highly conjugated systems, used as dyes and functional materials. mdpi.com

The phenyl ring of the aniline moiety can undergo electrophilic aromatic substitution (EAS). The outcome of these reactions is controlled by the directing effects of the substituents on the ring: the amino group (-NH₂) and the 3-(5-methyl-1,2,4-oxadiazol-3-yl) group.

The amino group is a powerful activating group and an ortho, para-director. minia.edu.eg Conversely, the 1,2,4-oxadiazole (B8745197) ring is known to be an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. researchgate.net In this compound, the amino group is at position 1 and the oxadiazole is at position 2. The strong activating and directing effect of the amino group dominates, directing incoming electrophiles to the positions ortho (position 6) and para (position 4) to it. The deactivating effect of the oxadiazole group will be most pronounced at its adjacent positions. Therefore, substitution is strongly favored at the C4 and C6 positions of the aniline ring.

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
ReactionReagentsElectrophile (E⁺)Expected Major Products
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)4-Nitro-2-(5-methyl-1,2,4-oxadiazol-3-yl)aniline and 6-Nitro-2-(5-methyl-1,2,4-oxadiazol-3-yl)aniline. masterorganicchemistry.comlibretexts.org
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Br⁺ or Cl⁺4-Bromo-2-(5-methyl-1,2,4-oxadiazol-3-yl)aniline and 6-Bromo-2-(5-methyl-1,2,4-oxadiazol-3-yl)aniline. minia.edu.eg
SulfonationFuming H₂SO₄ (SO₃)HSO₃⁺4-Amino-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonic acid and 5-Amino-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonic acid. masterorganicchemistry.com

Reactions Involving the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring exhibits reactivity distinct from the aniline portion of the molecule, characterized by its propensity for ring-opening and rearrangement reactions.

The 1,2,4-oxadiazole ring is a heterocyclic system with a low degree of aromaticity and a characteristically weak O–N bond. psu.eduresearchgate.netosi.lv These features make the ring susceptible to cleavage and rearrangement into more stable heterocyclic systems, particularly under thermal or photochemical conditions. chim.it

Several rearrangement reactions are characteristic of the 1,2,4-oxadiazole core:

Boulton-Katritzky Rearrangement (BKR): A thermal rearrangement involving an internal nucleophilic substitution where a nucleophilic atom in a side chain at C3 attacks the N2 atom of the oxadiazole ring, leading to the formation of a new heterocyclic system. chim.it

ANRORC Mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure): This pathway involves the initial attack of an external nucleophile at an electrophilic carbon of the ring (C3 or C5), followed by the opening of the oxadiazole ring and subsequent recyclization to form a new heterocycle. researchgate.netosi.lv

The susceptibility of the O-N bond to cleavage also means the ring can be opened via reduction. researchgate.net This relative instability is a key feature of its chemistry, allowing the 1,2,4-oxadiazole to serve as a precursor to other complex molecules.

The methyl group attached to the C5 position of the 1,2,4-oxadiazole ring possesses a degree of acidity due to the electron-withdrawing nature of the heterocyclic ring. Research has shown that the protons of this methyl group can undergo exchange with protons from a protic solvent like benzyl (B1604629) alcohol. rsc.org This exchange was observed to occur more readily than other reactions involving the oxadiazole ring, indicating that the C5-methyl protons are relatively labile and can be removed by a suitable base or participate in hydrogen-deuterium exchange. rsc.org

Oxidation and Reduction Transformations Leading to Novel Derivatives

The presence of both an aniline moiety and an oxadiazole ring allows for selective oxidation and reduction reactions to generate novel derivatives.

Oxidation: The aniline amino group is generally sensitive to oxidation, which can lead to a variety of products. However, the synthesis of some 1,3,4-oxadiazole (B1194373) derivatives has been achieved through the oxidative cyclization of Schiff base precursors, indicating that the core structure can be stable to certain oxidative conditions, such as those employing chloramine-T. nanobioletters.com

Reduction: Reduction reactions can target either the oxadiazole ring or substituents on the aniline ring. The weak O-N bond in the 1,2,4-oxadiazole ring is susceptible to reductive cleavage, which opens the ring and can lead to the formation of amidine derivatives. This represents a significant transformation pathway for creating new molecular scaffolds. Conversely, the oxadiazole ring has been shown to be stable to certain reducing agents, such as the sodium borohydride-tin(II) chloride system, which is effective for reducing nitro groups to amines without affecting the heterocycle. mdpi.com This selectivity allows for transformations on one part of the molecule while preserving the other.

Table 3: Potential Reduction Pathways and Outcomes
Reducing ConditionsTarget SiteResulting TransformationSignificance
Strong Reductive Cleavage (e.g., Catalytic Hydrogenation, Na/EtOH)1,2,4-Oxadiazole Ring (O-N bond)Ring-opening to form amidine or related structures.Generates acyclic or new heterocyclic derivatives. researchgate.net
Selective Reduction (e.g., NaBH₄-SnCl₂·2H₂O)Nitro group (if present on phenyl ring)Reduction of -NO₂ to -NH₂.Demonstrates the stability of the oxadiazole ring to certain reagents, allowing for selective functional group manipulation. mdpi.com

Substitution and Functionalization Reactions for Molecular Diversification

The molecular architecture of this compound offers several avenues for substitution and functionalization, enabling the generation of a diverse library of derivatives. The primary sites for chemical modification are the aniline ring and the amino group. The presence of the electron-donating amino group activates the aromatic ring, directing electrophilic substitutions to the ortho and para positions. Furthermore, the amino group itself can undergo a variety of reactions to introduce new functional moieties.

Reactions targeting the aniline moiety are pivotal for molecular diversification. For instance, the amino group can be diazotized and subsequently subjected to coupling reactions. nih.gov This classical transformation allows for the introduction of a wide array of substituents at the aniline nitrogen's original position. Additionally, the activated aromatic ring is susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation, primarily at the positions para to the amino group, given the steric hindrance from the adjacent oxadiazole ring.

The amino group can also be acylated or alkylated to introduce various side chains. These reactions not only modify the steric and electronic properties of the molecule but can also serve as a handle for further functionalization. For example, acylation with a bifunctional reagent could allow for the attachment of this scaffold to other molecular entities.

Another strategy for diversification involves reactions that lead to the formation of new heterocyclic rings fused to the aniline core. For instance, the Paal-Knorr reaction, which is known to occur with ortho-diamines and diketones, suggests that under appropriate conditions, the aniline part of the molecule could potentially react with suitable diketo derivatives to form polycyclic structures. mdpi.com

The following interactive table summarizes key substitution and functionalization reactions applicable to this compound for molecular diversification.

Reaction TypeReagents and ConditionsFunctional Group Introduced/ModifiedPotential Application
Diazotization and CouplingNaNO₂, HCl; then a coupling partner (e.g., phenol, resorcinol)Azo group (-N=N-Ar)Synthesis of dyes and molecular switches
Electrophilic HalogenationN-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)Bromo (-Br) or Chloro (-Cl) substituent on the aniline ringIntroduction of a handle for cross-coupling reactions
AcylationAcyl chlorides or anhydrides in the presence of a baseAmide group (-NHCOR)Modification of electronic properties and introduction of new functionalities
SulfonylationSulfonyl chlorides in the presence of a baseSulfonamide group (-NHSO₂R)Introduction of pharmacologically relevant motifs
N-AlkylationAlkyl halides in the presence of a baseSecondary or tertiary amineModulation of solubility and basicity

Mechanistic Studies of Key Chemical Transformations of this compound

While specific mechanistic studies exclusively focused on this compound are not extensively documented in the literature, the mechanisms of its key chemical transformations can be inferred from well-established principles of organic chemistry and studies on analogous compounds.

The diazotization of the primary amino group, a cornerstone of its functionalization, proceeds through a well-understood pathway. In the presence of a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid), the amino group acts as a nucleophile, attacking the nitrosonium ion (NO⁺). A series of proton transfers and elimination of a water molecule leads to the formation of a diazonium salt. The stability of this intermediate is crucial for its subsequent utility in synthesis.

In subsequent coupling reactions, the diazonium salt acts as an electrophile. For example, in an azo coupling reaction with an activated aromatic compound like phenol, the phenoxide ion acts as a nucleophile, attacking the terminal nitrogen of the diazonium group. This electrophilic aromatic substitution reaction results in the formation of an azo compound, characterized by the -N=N- linkage.

The mechanism of electrophilic substitution on the aniline ring, such as halogenation, is also a classic example of electrophilic aromatic substitution. The amino group, being a strong activating group, increases the electron density of the aromatic ring, particularly at the ortho and para positions. The electrophile (e.g., Br⁺ from NBS) is attacked by the π-electron system of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product. The regioselectivity is dictated by the directing effect of the amino group and the steric hindrance imposed by the neighboring 1,2,4-oxadiazole ring, favoring substitution at the less hindered para position.

A proposed reaction mechanism for the formation of N′-(benzoyloxy)benzenecarboximidamides and their subsequent cyclization to 3,5-disubstituted 1,2,4-oxadiazoles has been studied, which can provide insights into the stability and reactivity of the oxadiazole ring itself under different chemical environments. researchgate.net

The following table outlines the proposed mechanistic steps for key transformations of this compound.

TransformationKey Mechanistic StepsIntermediate(s)Driving Force(s)
Diazotization1. Formation of nitrosonium ion (NO⁺). 2. Nucleophilic attack of the amino group on NO⁺. 3. Proton transfers and dehydration.N-nitrosamine, Diazohydroxide, Diazonium ionFormation of a stable N₂ leaving group in subsequent reactions.
Azo Coupling1. Electrophilic attack of the diazonium ion on an activated aromatic ring. 2. Formation of a sigma complex. 3. Deprotonation to restore aromaticity.Sigma complex (Arenium ion)Restoration of aromaticity.
Electrophilic Bromination1. Generation of the electrophile (Br⁺). 2. Nucleophilic attack of the aniline ring on Br⁺. 3. Formation of a resonance-stabilized sigma complex. 4. Deprotonation.Sigma complex (Arenium ion)Restoration of aromaticity, stabilization of the intermediate by the amino group.

Structure Activity Relationship Sar and Structural Modification Studies Pertaining to 2 5 Methyl 1,2,4 Oxadiazol 3 Yl Aniline

Systematic Modifications of the 1,2,4-Oxadiazole (B8745197) Substituents

Alterations to the substituents on the 1,2,4-oxadiazole ring are a primary strategy for modulating the compound's characteristics. Modifications at the 5-position, in particular, have been explored to understand the impact of steric and electronic changes.

Impact of Methyl Group Variations on Electronic and Steric Properties

The methyl group at the 5-position of the oxadiazole ring serves as a crucial starting point for SAR studies. Variations of this group directly influence the molecule's steric profile and electronic distribution, which in turn can affect its interactions with biological targets and its physicochemical properties.

Research into analogous scaffolds has demonstrated that replacing the methyl group with larger or more complex alkyl groups is a common approach to probe steric tolerance. For instance, in studies on the isomeric 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines, the methyl group has been substituted with longer alkyl chains, such as ethyl, butyl, and hexyl, to systematically increase lipophilicity and steric bulk. nih.govresearchgate.net Such modifications can significantly alter how the molecule fits into a binding pocket.

A direct analog, 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline, has been synthesized, showcasing a variation where the methyl group is replaced by a cyclopropyl (B3062369) moiety. nih.gov This change introduces greater steric hindrance and alters the electronic nature of the substituent due to the strained ring system of the cyclopropyl group. While the methyl group is a simple hydrophobic substituent, the cyclopropyl group can engage in different types of non-covalent interactions.

Below is a table comparing the properties of the parent methyl compound with its cyclopropyl analog.

Compound NameSubstituent at C5Molecular Weight ( g/mol )Calculated LogPNature of Substituent
2-(5-Methyl-1,2,4-oxadiazol-3-yl)anilineMethyl175.19~1.8-2.2Small, hydrophobic alkyl
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)anilineCyclopropyl201.23~2.3-2.7Strained alkyl ring, increased steric bulk

Note: LogP values are estimations and can vary based on the calculation method.

Effects of Ring Fusion and Heterocyclic Substituents on Molecular Interactions

Expanding the molecular architecture by fusing rings or adding other heterocyclic systems to the 1,2,4-oxadiazole core is a sophisticated strategy to introduce new interaction points and rigidify the structure. While literature on direct ring fusion to the this compound scaffold is limited, the introduction of heterocyclic substituents is a documented approach in related compounds.

For example, research has been conducted on synthesizing 1,2,4-oxadiazole derivatives that are directly linked to other heterocyclic rings, such as a 1,2,4-triazole. nih.gov In one study, a series of 5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole derivatives were developed. nih.gov This modification introduces additional hydrogen bond donors and acceptors, significantly changing the molecule's polarity and potential for specific molecular interactions. Such a strategy could be applied to the aniline (B41778) scaffold to explore new binding modes.

Aniline Moiety Modifications

The aniline portion of the molecule offers a versatile platform for modification, including altering the substitution pattern and introducing various functional groups to modulate electronic properties and reactivity.

Positional Isomerism and its Influence on Reactivity and Functional Properties

Studies on analogous systems, such as aniline derivatives of 1,2,3-triazoles, have shown that positional isomers exhibit distinct physicochemical properties. nih.gov For instance, para-substituted isomers often display significantly different lipophilicity compared to their ortho- and meta-counterparts, which may be attributed to a more rigid molecular structure and a reduced capacity for intramolecular interactions. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also be affected by the substitution position, influencing the molecule's electronic behavior and stability. nih.gov

The reactivity of the core 1,2,4-oxadiazole ring, which has electrophilic centers at C3 and C5 and a nucleophilic nitrogen at N4, would be differentially influenced by the proximity of the amino group in the ortho-, meta-, and para-positions. psu.edu In the ortho-isomer, the amino group is positioned to potentially engage in intramolecular interactions or influence reactions at the adjacent heterocyclic ring through steric or electronic effects.

IsomerSubstitution PatternPotential for Intramolecular H-BondingExpected Influence on Lipophilicity
This compoundOrthoHighPotentially lower due to self-association
3-(5-Methyl-1,2,4-oxadiazol-3-yl)anilineMetaLowIntermediate
4-(5-Methyl-1,2,4-oxadiazol-3-yl)anilineParaNonePotentially higher due to exposed polar groups

Introduction of Electron-Donating and Electron-Withdrawing Groups at Different Positions

Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aniline ring is a classic medicinal chemistry strategy to fine-tune a molecule's properties. These substituents can alter the pKa of the aniline nitrogen, modify the electron density of the aromatic ring, and introduce new points for metabolic activity or intermolecular interactions.

The effect of such substitutions has been explored in various heterocyclic systems. In one study focused on the synthesis of 1,3,4-oxadiazoles, it was observed that the presence of EWGs on an attached aromatic ring led to more consistent and higher reaction yields compared to EDGs, highlighting the influence of electronics on reactivity. otterbein.edu

In the context of biological activity, the nature of the substituent is critical. Studies on other scaffolds have shown that switching between an EWG (like a halogen) and an EDG (like a methyl group) can dramatically alter biological potency by changing interaction energies with target proteins. mdpi.com An EWG, such as a fluorine or chlorine atom, decreases the electron density on the aniline ring and lowers the basicity of the amino group. Conversely, an EDG, such as a methoxy (B1213986) or methyl group, increases electron density and basicity. These electronic modifications directly impact the strength of interactions like hydrogen bonding and pi-stacking.

Stereochemical Considerations and Conformational Dynamics

While this compound is an achiral molecule, its conformational freedom is a key aspect of its structure. The molecule's flexibility is primarily dictated by the rotation around the single bond connecting the aniline and 1,2,4-oxadiazole rings.

A pivotal structural feature in 2-(1,2,4-oxadiazol-5-yl)anilines is the formation of an intramolecular hydrogen bond. researchgate.net X-ray diffraction studies have revealed that a hydrogen bond can form between one of the protons of the ortho-amino group and the N4 nitrogen atom of the oxadiazole ring. researchgate.net This interaction creates a pseudo-six-membered ring, which significantly restricts the molecule's conformational flexibility and favors a more planar arrangement between the two rings.

This constrained conformation can have profound implications for the molecule's functional properties, as it pre-organizes the structure for potential interactions with a biological target, reducing the entropic penalty of binding. The study of such conformational preferences is typically carried out using techniques like NMR spectroscopy in combination with molecular modeling simulations, which have been applied to understand the solution-state structures of other complex heterocyclic systems. nih.gov

Correlation of Specific Structural Features with Observed Academic Research Activities (General)

In the broader context of medicinal chemistry and materials science, the structural motifs present in this compound—namely the aniline ring, the 1,2,4-oxadiazole core, and the methyl group—are subjects of extensive academic research. While specific structure-activity relationship (SAR) studies on this exact molecule are not extensively documented in publicly available research, the correlation of its structural features with various observed biological and chemical activities in analogous compounds provides a framework for understanding its potential research applications.

The 1,2,4-oxadiazole ring is a well-established pharmacophore in drug discovery, known for its metabolic stability and its ability to act as a bioisosteric replacement for other functional groups, such as esters and amides. The electron-withdrawing nature of the 1,2,4-oxadiazole ring can influence the electronic properties of the entire molecule. Academic research has frequently explored derivatives of 1,2,4-oxadiazoles for a wide range of biological activities, including but not limited to, antibacterial, antifungal, anticancer, and anti-inflammatory properties. For instance, the substitution pattern on the 1,2,4-oxadiazole ring is a critical determinant of biological activity. Studies on various 1,2,4-oxadiazole derivatives have demonstrated that the nature and position of substituents can significantly modulate their pharmacological profiles.

The aniline moiety is another key structural feature that is frequently modified in medicinal chemistry to explore SAR. The amino group on the aniline ring can serve as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological

Research Applications and Potential Areas of Investigation for 2 5 Methyl 1,2,4 Oxadiazol 3 Yl Aniline

Application as a Versatile Building Block in Organic Synthesis

The presence of a reactive primary amine group on the aniline (B41778) ring, coupled with the stable heterocyclic oxadiazole system, makes 2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline a valuable building block for synthetic chemists. rsc.org

Precursor for the Construction of Complex Molecular Architectures

The structure of this compound is well-suited for the synthesis of more intricate molecular frameworks. The aniline portion of the molecule can undergo a wide range of chemical transformations, allowing for its incorporation into larger, more complex structures. For instance, the amino group can be readily acylated, alkylated, or used in coupling reactions to attach other molecular fragments.

The 1,2,4-oxadiazole (B8745197) ring itself is a stable aromatic heterocycle, which can be considered a bioisostere for ester and amide groups, a property that is often exploited in medicinal chemistry. researchgate.net This stability ensures that the oxadiazole core remains intact during subsequent synthetic modifications of the aniline moiety. The strategic placement of the methyl group on the oxadiazole ring can also influence the molecule's steric and electronic properties, which can be fine-tuned for specific applications.

Scaffold for the Development of Diverse Heterocyclic Systems

A significant area of application for this compound is in the synthesis of fused heterocyclic systems, particularly quinazolines and their derivatives. Quinazolines are a class of compounds with a broad spectrum of biological activities, and numerous synthetic methods have been developed for their preparation. researchgate.netpsu.edu Many of these syntheses utilize ortho-substituted anilines as key starting materials.

Given that this compound is an ortho-substituted aniline, it can serve as a direct precursor to novel quinazoline (B50416) derivatives where the oxadiazole ring is fused or appended to the quinazoline core. For example, a common route to quinazolines involves the reaction of an o-aminobenzaldehyde or o-aminobenzophenone with a nitrogen source. acs.org The amino group of this compound can react with various electrophiles to build up the quinazoline ring system. One publication has reported the synthesis of a 3-(5-methyl-1,2,4-oxadiazol-3-yl)-derivative of a quinazolinone, demonstrating the feasibility of using this compound as a scaffold. mdpi.com

The following table outlines some general synthetic strategies for quinazolines where a substituted aniline, such as this compound, could be employed.

Reaction TypeReactantsProduct
Condensationo-Aminoaryl Ketones and AminesQuinazolines
Cyclizationo-Aminobenzamides and AminesQuinazolinones
Tandem Reactions2-Aminobenzonitriles, Aldehydes, and Boronic Acids4-Arylquinazolines

Advanced Materials Science Research

The unique electronic and structural properties of this compound also make it an attractive candidate for research in materials science.

Development of Fluorescent and Luminescent Materials

Compounds containing 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole rings are known for their fluorescent and luminescent properties and have been investigated for use in organic light-emitting diodes (OLEDs). researchgate.net The oxadiazole ring is electron-deficient, which facilitates electron injection and transport, a desirable characteristic for materials used in electronic devices. researchgate.net

Research on closely related compounds has demonstrated the potential of the 2-(1,2,4-oxadiazol-yl)aniline scaffold in producing blue-light-emitting materials. rsc.orgnih.gov The photophysical properties of these materials, such as their absorption and emission wavelengths, can be tuned by modifying the substituents on the aniline and oxadiazole rings. The presence of the methyl group in this compound is expected to influence its luminescent properties. Furthermore, this building block can be incorporated into more complex fluorescent molecules, such as oxadiazole-substituted quinazolinones, which have been synthesized and studied for their potential as fluorescent brightening agents. researchgate.net

The following table summarizes the photophysical properties of some related oxadiazole-containing fluorescent compounds.

Compound TypeExcitation Wavelength (nm)Emission Wavelength (nm)
2-(1,2,4-Oxadiazol-5-yl)aniline derivativesNot specifiedBlue region
Oxadiazole-substituted quinazolinones296-332368-404
1,2,4-Tris(5-aryl-1,3,4-oxadiazolyl)-benzenesNot specifiedTurquoise region

Integration into Polymers and Coatings

The bifunctional nature of this compound, with its reactive amino group and stable heterocyclic ring, suggests its potential use as a monomer or a co-monomer in the synthesis of high-performance polymers. Polyamides and polyimides containing oxadiazole rings in their backbones have been synthesized and are known for their excellent thermal stability. nih.gov

The amino group of this compound can participate in polycondensation reactions with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. psu.eduresearchgate.net The incorporation of the oxadiazole moiety into the polymer chain is expected to enhance the thermal and chemical resistance of the resulting material. Such polymers could find applications as heat-resistant coatings, films, and fibers. The synthesis of polyamides from various aromatic diamines has been well-established, providing a clear pathway for the potential integration of this compound into these material systems. nih.govresearchgate.net

Investigation in Liquid Crystalline Systems and Related Applications

The rigid, rod-like structure of molecules is a key factor in the formation of liquid crystalline phases. The 1,2,4-oxadiazole ring, being a rigid heterocyclic system, is a desirable component in the design of liquid crystalline materials. nih.gov Research has shown that compounds incorporating oxadiazole rings can exhibit mesomorphic behavior. rsc.orgnih.gov

For instance, molecules containing a 1,3-bis(1,3,4-oxadiazol-2-yl)benzene core have been shown to form liquid crystal phases. nih.gov Similarly, λ-shaped molecules with a central oxadiazole-containing core have been synthesized and found to exhibit fluorescent liquid crystalline properties. rsc.org The molecular shape of this compound, with its fused aromatic and heterocyclic rings, suggests that it could be a valuable building block for the synthesis of novel liquid crystals. By attaching long alkyl or alkoxy chains to the aniline nitrogen or other positions on the aromatic ring, it may be possible to induce liquid crystalline behavior.

The following table lists some examples of oxadiazole-containing compounds that have been investigated for their liquid crystalline properties.

Compound ClassType of Mesophase
1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenesSmectic A and Smectic B
1,2,4-Tris(5-aryl-1,3,4-oxadiazolyl)-benzenesHexagonal Columnar

Biological and Medicinal Chemistry Research (Mechanism and Target Focused) for this compound

The unique structural features of the 1,2,4-oxadiazole ring, combined with the presence of an aniline moiety, make this compound a compound of significant interest for biological and medicinal chemistry research. Investigations into its mechanisms of action are centered on its potential to interact with various biological targets, including enzymes and key cellular signaling pathways. This focus aims to elucidate its therapeutic potential across a range of diseases, from cancer to neurodegenerative and infectious diseases.

Enzyme Inhibition Studies

The 1,2,4-oxadiazole scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in compounds designed to inhibit specific enzymes. Consequently, a primary area of investigation for this compound involves its potential as an inhibitor for several key enzyme classes.

Cholinesterases: Derivatives of oxadiazoles (B1248032) have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of cholinergic neurotransmission. researchgate.net Inhibition of these enzymes is a primary strategy for treating the symptoms of Alzheimer's disease. researchgate.netbrieflands.com For instance, certain 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated moderate dual inhibition of both AChE and BChE. mdpi.com A series of novel (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives were synthesized and showed potent BChE inhibition, with one compound exhibiting an IC₅₀ value of 1.28 µM. nih.gov This suggests that this compound could be a valuable starting point for developing selective BChE inhibitors. researchgate.net

Papain-like Proteases (PLpro): The papain-like protease of coronaviruses, such as SARS-CoV-2, is essential for viral replication and for dysregulating the host's immune response, making it a prime target for antiviral therapeutics. nih.gov Research has identified oxadiazole-containing compounds as potential inhibitors of SARS-CoV-2 PLpro. nih.gov For example, an α-chloro amide fragment was identified as a covalent inhibitor of PLpro with an IC₅₀ of 18 μM, which also inhibited SARS-CoV-2 replication in cells. researchgate.netrsc.orgosti.gov Given these findings, this compound warrants investigation for its potential to inhibit PLpro, which could form the basis for developing novel antiviral agents.

Carbonic Anhydrases (CAs): Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.govmdpi.com The sulfonamide group is a classic zinc-binding pharmacophore found in most CA inhibitors. nih.gov While the parent compound this compound lacks this moiety, studies on 1,3,4-oxadiazole derivatives bearing a sulfonamide group have shown promising CA inhibitory activity, suggesting that modification of the aniline ring to include a sulfonamide could produce potent CA inhibitors. jocms.orgmdpi.com

Thymidylate Synthase (TS): As a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), thymidylate synthase is a well-established target for cancer chemotherapy. mdpi.com Inhibition of TS disrupts DNA synthesis, leading to the death of rapidly dividing cancer cells. mdpi.com Thiazolidinedione-1,3,4-oxadiazole hybrids have been synthesized and identified as potent TS inhibitors, with some compounds showing significantly greater cytotoxicity against cancer cell lines than the standard drug 5-Fluorouracil. mdpi.comnih.gov This precedent suggests that the oxadiazole core in this compound could be exploited to design novel TS inhibitors for anticancer applications.

Histone Deacetylases (HDACs): HDACs are epigenetic regulators, and their inhibition is a validated strategy in cancer therapy. Difluoromethyl-1,3,4-oxadiazoles (DFMOs) have been identified as highly potent and selective, mechanism-based inhibitors of HDAC6. nih.gov These compounds act as tight-binding and essentially irreversible inhibitors. nih.gov Other research into class-IIa HDAC inhibitors has also utilized oxadiazole-containing structures as key components of the "cap" moiety that interacts with the enzyme. nih.gov These findings support the investigation of this compound and its derivatives as potential HDAC inhibitors.

Topoisomerase II: DNA topoisomerase II is a vital enzyme that manages DNA topology during replication and transcription, making it a key target for antibacterial and anticancer drugs. nih.gov While the direct linkage between the oxadiazole scaffold and Topoisomerase II inhibition is less established than for other enzymes, the general role of heterocyclic compounds in anticancer drug design suggests this as a potential area of inquiry. nih.govphcogrev.com For example, certain carbazole (B46965) derivatives have been shown to inhibit human Topoisomerase II and induce apoptosis in breast cancer cells. researchgate.net Exploring whether this compound can interact with the DNA-enzyme complex is a plausible avenue for anticancer research.

Table 1: Examples of Oxadiazole Derivatives as Enzyme Inhibitors

Compound Class Target Enzyme Key Findings Reference
(4-(1,2,4-Oxadiazol-5-yl)phenyl)-2-aminoacetamides Butyrylcholinesterase (BuChE) Compound f9 showed potent inhibition with an IC₅₀ of 1.28 µM. nih.gov
α-Chloro amide fragment SARS-CoV-2 Papain-like Protease (PLpro) Covalent inhibitor with an IC₅₀ of 18 µM. researchgate.netrsc.org
Thiazolidinedione-1,3,4-oxadiazole hybrids Thymidylate Synthase (TS) Compounds showed potent cytotoxicity, several folds higher than 5-Fluorouracil. mdpi.comnih.gov
Difluoromethyl-1,3,4-oxadiazoles Histone Deacetylase 6 (HDAC6) Act as selective, mechanism-based, and essentially irreversible inhibitors. nih.gov

Modulation of Key Cellular Signaling Pathways

Beyond direct enzyme inhibition, this compound may exert its biological effects by modulating intracellular signaling cascades that are critical for cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses, and its dysregulation is implicated in inflammatory diseases and cancer. Preliminary studies on a series of (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives, which are structurally related to the compound of interest, indicated that a representative compound could block the activation of the NF-κB signaling pathway. nih.gov This provides a strong rationale for investigating whether this compound possesses anti-inflammatory properties through the modulation of this critical pathway.

FAK Signaling Pathway: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated cell migration, proliferation, and survival. nih.gov FAK is overexpressed in many cancers and is a target for developing agents that can prevent tumor growth and metastasis. nih.govnih.gov The 1,3,4-oxadiazole scaffold has been incorporated into compounds designed as FAK inhibitors. nih.gov Therefore, investigating the ability of this compound to interfere with FAK autophosphorylation and downstream signaling is a promising research direction in the search for new anticancer agents.

Investigations into Antimicrobial Mechanisms of Action

The emergence of antibiotic resistance necessitates the search for new antimicrobial agents with novel mechanisms of action. semanticscholar.org The 1,3,4-oxadiazole ring is present in various compounds with demonstrated antibacterial and antifungal activity. semanticscholar.orgmdpi.com Potential mechanisms of action for oxadiazole-based antimicrobials include the inhibition of peptide deformylase, an essential bacterial enzyme not found in mammalian cytoplasm, making it a selective target. niscpr.res.in Another proposed mechanism involves the disruption of bacterial biofilm formation by interfering with the transcription of genes essential for this process, such as those regulating surface protein expression and intercellular adhesion. semanticscholar.org These precedents suggest that this compound should be screened for antimicrobial activity and its mechanism of action investigated, focusing on targets like peptide deformylase and biofilm-related gene expression.

Elucidation of Anticancer Mechanisms

The anticancer potential of this compound can be investigated through several interconnected mechanisms that lead to the inhibition of tumor growth and the death of cancer cells.

Apoptosis Induction: A primary goal of cancer chemotherapy is to induce apoptosis (programmed cell death) in malignant cells. The inhibition of key survival pathways and enzymes can trigger this process. For instance, the inhibition of FAK can slow the rate of tumor cell apoptosis. nih.gov Similarly, targeting Topoisomerase II can lead to DNA damage that initiates apoptotic cascades, often involving the activation of caspases. researchgate.net Research into this compound would logically involve assessing its ability to induce apoptosis in various cancer cell lines and identifying the specific molecular triggers, such as caspase activation or the release of cytochrome c.

Cell Cycle Arrest: Another effective anticancer strategy is to halt the proliferation of cancer cells by inducing cell cycle arrest. The inhibition of thymidylate synthase, for example, directly impedes DNA synthesis, which can cause cells to arrest in the S-phase of the cell cycle. mdpi.com The potential for this compound to act as an inhibitor of enzymes like TS or HDACs provides a basis for studying its effects on cell cycle progression in cancer cells.

Research into Neuroprotective Mechanisms

Neurodegenerative disorders like Alzheimer's disease are characterized by the progressive loss of neurons. Developing agents that can protect neurons from damage is a key therapeutic goal.

Butyrylcholinesterase (BChE) Inhibition: As mentioned previously, BChE is a significant therapeutic target in Alzheimer's disease. nih.gov Beyond its role in hydrolyzing acetylcholine, BChE is also associated with the maturation of amyloid-beta (Aβ) plaques, a hallmark of the disease. nih.gov Potent and selective BChE inhibitors have been shown to exhibit neuroprotective effects in preclinical models. nih.gov A series of (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives have been evaluated as multifunctional agents for Alzheimer's, demonstrating not only BChE inhibition but also neuroprotective properties and the ability to inhibit Aβ self-aggregation. nih.gov This strongly supports the investigation of this compound as a potential neuroprotective agent, with a focus on its BChE inhibitory activity.

Antiviral Mechanism Research

The need for novel antiviral drugs is ever-present, as highlighted by recent global pandemics. The mechanisms by which new compounds can combat viral infections are a critical area of research.

Viral Replication Inhibition: A fundamental strategy in antiviral therapy is to inhibit the replication of the virus within host cells. mdpi.com The inhibition of viral enzymes is a direct way to achieve this. As detailed in section 7.3.1, the SARS-CoV-2 papain-like protease (PLpro) is essential for viral replication, and oxadiazole-containing molecules have been identified as potential inhibitors. nih.govnih.gov Inhibition of PLpro not only blocks the processing of the viral polyprotein but can also help restore the host's innate immune signaling. nih.gov Additionally, 1,3,4-oxadiazole derivatives have shown efficacy against other viruses, such as the tobacco mosaic virus (TMV), further highlighting the potential of this scaffold in antiviral research. nih.gov Therefore, a key area of investigation for this compound is its ability to inhibit the replication of various viruses, with a mechanistic focus on essential viral enzymes like proteases.

Antitubercular Activity Research

For instance, a synthetic oxadiazoline, compound AC451, was identified as a potent inhibitor of M. tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 6.09 µM. nih.gov This compound was found to affect the mycolic acid metabolism of the bacterium, suggesting a mechanism of action that disrupts the crucial cell wall structure. nih.gov Further studies on 1,3,4-oxadiazole-hydrazone hybrids have also yielded compounds with notable antimycobacterial activity. mdpi.com Specifically, compounds featuring a 5-phenyl substituted oxadiazole ring demonstrated promising results, with MIC values as low as 8 μg/mL against the H37Ra strain and the virulent H37Rv strain. mdpi.com These compounds were also effective against a pyrazinamide-resistant strain. mdpi.com

The search for novel antituberculosis agents has also led to the investigation of 3-phenyl-5-(1-phenyl-1H- nih.govoup.comoup.comtriazol-4-yl)- nih.govmdpi.comoup.comoxadiazole derivatives. nih.gov One compound from this series exhibited an MIC of 12.5 µM against the M. tuberculosis H37Rv strain and was shown to target the enzyme methionyl-tRNA synthetase (MetRS). nih.gov This indicates that the 1,2,4-oxadiazole scaffold can be incorporated into molecules that inhibit essential mycobacterial enzymes. nih.gov The consistent emergence of oxadiazole-containing molecules in antitubercular research suggests that this compound could be a candidate for similar screening and derivatization studies.

Table 1: Antitubercular Activity of Selected Oxadiazole Derivatives

Compound Class/Name Target Strain(s) Key Findings (MIC) Source
Oxadiazoline (AC451) M. tuberculosis H37Rv 6.09 µM nih.gov
5-phenyl substituted oxadiazole-hydrazone M. tuberculosis H37Ra / H37Rv 8 µg/mL mdpi.com
5-phenyl substituted oxadiazole-hydrazone Pyrazinamide-resistant strain 4 µg/mL mdpi.com

Corrosion Inhibition Studies

Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are frequently investigated as corrosion inhibitors for metals in acidic environments. The molecular structure of this compound suggests it could be an effective corrosion inhibitor, as it possesses an electron-rich oxadiazole ring and an aniline moiety, which can facilitate adsorption onto a metal surface.

The effectiveness of an organic corrosion inhibitor is critically dependent on its ability to adsorb onto the metal surface, forming a protective barrier against the corrosive medium. This adsorption can occur through two primary mechanisms: physisorption and chemisorption.

Physisorption (Physical Adsorption): This process involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. It is generally a weaker form of adsorption.

Chemisorption (Chemical Adsorption): This involves the sharing of electrons or charge transfer from the inhibitor molecules to the metal surface, forming a coordinate-type bond. This is a stronger form of adsorption. frontiersin.org

Studies on structurally similar compounds provide insight into the likely adsorption behavior. For example, the investigation of 3-(1,3-oxazol-5-yl)aniline (B119962) as a corrosion inhibitor for mild steel in 1 M HCl revealed that its adsorption process involves both physisorption and chemisorption. oup.comoup.comresearchgate.net The analysis of adsorption isotherms, such as the Langmuir isotherm, helps to understand the interaction between the inhibitor and the metal. oup.comresearchgate.netbohrium.com The Langmuir model assumes that a monolayer of the inhibitor is adsorbed onto the metal surface. bohrium.comimist.ma The value of the standard free energy of adsorption (ΔG°ads) can indicate the nature of the adsorption; values around -20 kJ/mol or less are typically associated with physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. bohrium.com In many cases, including with heterocyclic inhibitors, the process is a combination of both, referred to as comprehensive adsorption. oup.comoup.com The inhibitor molecules, containing heteroatoms with lone pairs of electrons (like N and O in the oxadiazole ring) and π-electrons in the aromatic rings, can interact with the vacant d-orbitals of the metal, leading to stable film formation. oup.comfrontiersin.org

The molecular structure of an inhibitor plays a crucial role in determining its efficiency. Key structural features that influence performance include the presence of heteroatoms, aromatic rings, and functional groups. oup.comresearchgate.net

For compounds like this compound, several structural aspects are significant:

Heterocyclic Ring: The 1,2,4-oxadiazole ring contains nitrogen and oxygen atoms, which are active sites for adsorption. The aromatic nature of the ring allows for π-electron interactions with the metal surface, contributing to the formation of a stable protective film. oup.comresearchgate.net

Aniline Moiety: The aniline part of the molecule provides an additional amino group (-NH₂) and a phenyl ring. The nitrogen atom in the amino group can act as another adsorption center. oup.comresearchgate.net The presence of this group can significantly enhance the surface coverage and, consequently, the inhibition efficiency. oup.com

Electron Density: The distribution of electron density across the molecule is vital. Areas with high electron density are prone to interact with the metal surface, facilitating the adsorption process. Quantum chemical calculations are often used to correlate parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) with inhibition efficiency. oup.comoup.comresearchgate.net

Studies on 3-(1,3-oxazol-5-yl)aniline demonstrated that the combination of the oxazole (B20620) ring and the aniline moiety leads to high inhibitory efficacy. oup.com The efficiency of such inhibitors generally increases with concentration but may decrease with rising temperature, which can weaken the adsorption forces. oup.comoup.comimist.ma

Table 2: Comparison of Selected Heterocyclic Corrosion Inhibitors | Inhibitor Name | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Source | | :--- | :--- | :--- | :--- | | 3-(1,3-oxazol-5-yl)aniline (3-OYA) | Mild Steel | 1 M HCl | 93.5 | oup.comresearchgate.net | | 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) (4-POX) | Carbon Steel | 1 M HCl | >90 (inferred) | imist.ma | | (E)-4-(((4-(5-mercapto-1,3,4-oxadiazol-2-yl) phenyl) amino) methyl)-2-methoxyphenol (MOPM) | Mild Steel | 0.1 M HCl | 93.2 | bohrium.com | | 3-amino-5-mercapto-1,2,4-triazole (B94436) (AMT) | Copper | 3.5 wt.% NaCl | ~94 | frontiersin.org |

Future Research Directions and Identified Challenges

Development of Sustainable and Green Chemistry Approaches for Synthesis

The traditional synthesis of 1,2,4-oxadiazoles often involves multi-step processes that may utilize hazardous reagents and generate significant waste. google.com A primary direction for future research is the development of more sustainable and environmentally friendly synthetic routes to 2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. Green chemistry approaches, such as microwave-assisted synthesis, have already been shown to reduce reaction times and improve yields for various oxadiazole derivatives. nih.govresearchgate.netpsu.edu

Key areas for development include:

One-Pot Reactions: Designing single-step or one-pot syntheses that combine the formation of the intermediate amidoxime (B1450833) and its subsequent cyclization would significantly improve efficiency. nih.govnih.gov One-pot methods starting from amidoximes and carboxylic acids or their esters in superbasic media like NaOH/DMSO have been developed for analogous compounds, offering a template for greener synthesis. nih.govnih.govresearchgate.net

Alternative Solvents and Catalysts: Research into using water as a solvent or employing solvent-free conditions can drastically reduce the environmental impact. google.comresearchgate.net A patented method describes a one-step synthesis of oxadiazole derivatives in water, simplifying the reaction and purification process. google.com Exploring solid-supported catalysts could also facilitate easier product separation and catalyst recycling.

Energy Efficiency: Microwave irradiation has been successfully used to synthesize 1,2,4-oxadiazoles, often leading to higher yields in shorter time frames compared to conventional heating. mdpi.comnih.gov Continuous-flow microreactor technology presents another promising avenue, offering better control over reaction conditions and improved safety, especially when dealing with energetic intermediates. psu.edursc.org

Table 1: Comparison of Synthetic Approaches for 1,2,4-Oxadiazoles
ApproachDescriptionAdvantagesChallengesReference
Conventional HeatingTraditional synthesis involving refluxing in organic solvents.Well-established procedures.Long reaction times, high energy consumption, use of hazardous solvents. nih.gov
Microwave-Assisted SynthesisUsing microwave irradiation to accelerate the reaction.Rapid, high yields, can be performed in greener solvents or solvent-free.Requires specialized equipment, scalability can be an issue. mdpi.comnih.govresearchgate.net
One-Pot SynthesisCombining multiple reaction steps into a single procedure without isolating intermediates.Improved atom economy, reduced waste and purification steps.Requires careful optimization of reaction conditions for all steps. nih.govnih.gov
Flow ChemistryPerforming synthesis in a continuous microreactor system.Enhanced safety, precise control over temperature and time, easy scalability.High initial equipment cost. psu.edursc.org

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The 1,2,4-oxadiazole (B8745197) ring is not merely a stable scaffold but a reactive entity capable of undergoing various transformations. psu.educhim.it Its relatively low aromaticity and the labile O-N bond make it susceptible to thermal and photochemical rearrangements, which can be exploited to synthesize other heterocyclic systems. psu.educhim.itresearchgate.net

Future research into the reactivity of this compound could focus on:

Ring Rearrangements: Investigating reactions like the Boulton-Katritzky Rearrangement (BKR), where the oxadiazole ring rearranges into a new heterocycle via an internal nucleophilic substitution. psu.educhim.it Photochemical rearrangements could also be explored to generate reactive intermediates that lead to novel molecular structures. chim.itresearchgate.net

Nucleophilic and Electrophilic Substitutions: While the ring itself can be attacked, the aniline (B41778) moiety offers a prime site for electrophilic substitution, allowing for the introduction of diverse functional groups onto the phenyl ring. Conversely, the nucleophilic character of the aniline's amino group can be used for further derivatization.

ANRORC Reactions: The Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is another potential reaction pathway for 1,2,4-oxadiazoles, particularly when activated by certain substituents. psu.educhim.it Exploring this with bidentate nucleophiles could yield complex, fused heterocyclic systems.

Table 2: Potential Reactivity Patterns of the 1,2,4-Oxadiazole Ring
Reaction TypeDescriptionPotential OutcomeReference
Boulton-Katritzky Rearrangement (BKR)Thermal rearrangement involving intramolecular nucleophilic attack on the N(2) atom.Formation of new, more stable heterocyclic systems. psu.educhim.it
Photochemical RearrangementPhoto-induced cleavage of the labile O-N bond to form reactive intermediates.Generation of regioisomeric oxadiazoles (B1248032) or other complex structures. chim.itresearchgate.net
ANRORC RearrangementAddition of a nucleophile followed by ring opening and subsequent ring closure.Synthesis of novel heterocyclic systems from the oxadiazole core. psu.educhim.it
Ring ReductionCleavage of the O-N or C-O bonds under reductive conditions.Opening of the heterocyclic ring to form acyclic structures. psu.edu

Integration of Advanced Computational Modeling for Predictive Research

The use of in silico tools is becoming indispensable in modern chemical research and drug discovery. tandfonline.comresearchgate.net For this compound and its potential derivatives, computational modeling can accelerate the research and development process significantly.

Future directions in this area include:

Predictive ADME Profiling: Before synthesizing new derivatives, computational tools can predict their Absorption, Distribution, Metabolism, and Elimination (ADME) properties, helping to identify candidates with better drug-like characteristics. tandfonline.comresearchgate.net

Molecular Docking and Dynamics: To explore potential biological applications, molecular docking can predict how derivatives of the compound might bind to specific protein targets, such as enzymes or receptors. nih.govmdpi.com Molecular dynamics simulations can then be used to understand the stability and dynamics of these interactions over time. tandfonline.com

Reaction Mechanism Studies: Computational chemistry can be employed to elucidate the mechanisms of known reactions and predict the feasibility of novel, unconventional transformations, guiding experimental design. researchgate.net

Table 3: Applications of Computational Modeling
Computational MethodApplication in ResearchBenefitReference
Molecular DockingPredicting the binding orientation and affinity of a molecule to a biological target.Identifies potential drug targets and guides lead optimization. nih.govmdpi.com
Molecular Dynamics (MD)Simulating the movement of atoms and molecules to assess the stability of ligand-protein complexes.Provides insight into the dynamic nature of molecular interactions. tandfonline.com
ADME PredictionIn silico assessment of pharmacokinetic properties like absorption and metabolism.Prioritizes compounds with favorable drug-like properties, reducing late-stage failures. tandfonline.comresearchgate.net
Quantum ChemistryStudying electronic structure to understand reactivity and reaction mechanisms.Guides the design of new synthetic routes and predicts reaction outcomes. researchgate.net

Challenges in Scalable Synthesis and Purification Methodologies

Transitioning a synthetic procedure from a laboratory scale to industrial production often presents significant challenges. For 1,2,4-oxadiazole derivatives, these challenges can be particularly acute. A major hurdle identified in the large-scale synthesis of some oxadiazoles is the corrosive nature of reagents like fluoride (B91410) anions, which can damage conventional reaction vessels. nih.gov

Key challenges that must be addressed for this compound include:

Reagent Handling and Safety: Many synthetic routes may involve hazardous or corrosive materials that are difficult to handle on a large scale. google.comnih.gov Developing routes that use safer, more stable, and less corrosive reagents is crucial.

Purification: Chromatographic purification, while effective in the lab, is often costly and inefficient for large-scale production. Future work should focus on developing synthetic methods that yield the product in high purity, allowing for purification by simpler methods like crystallization or extraction.

Cost-Effectiveness: The starting materials and reagents must be readily available and affordable to ensure the economic viability of large-scale synthesis. openmedicinalchemistryjournal.com Optimizing reaction conditions to maximize yield and minimize reaction time is also essential. nih.gov

Table 4: Scalability Challenges and Potential Solutions
ChallengeDescriptionPotential SolutionReference
Corrosive ReagentsSome catalysts or reagents (e.g., fluoride ions) can damage standard steel reactors.Identify alternative, non-corrosive catalysts (e.g., tetrabutylammonium (B224687) hydroxide) or use specialized reactors. nih.gov
Purification BurdenReliance on column chromatography is not practical for large quantities.Develop high-yield, clean reactions that allow for purification via crystallization or precipitation. nih.gov
Process SafetyHandling of hazardous materials and managing reaction exotherms.Utilize continuous-flow reactors for better thermal control and safer handling of reactive intermediates. psu.edursc.org
Cost of GoodsExpensive starting materials or reagents can make the process economically unfeasible.Design synthetic routes from inexpensive, commercially available starting materials. openmedicinalchemistryjournal.com

Design of Multi-Functional Derivatives with Tunable Properties

The this compound scaffold provides multiple points for chemical modification, allowing for the design of derivatives with fine-tuned properties for specific applications. The aniline ring, its amino group, and the methyl group on the oxadiazole are all sites that can be altered to modulate the molecule's electronic, steric, and physicochemical characteristics.

Future research in this area should aim to:

Tune Physicochemical Properties: By introducing different substituents, properties such as solubility, lipophilicity, and hydrogen bonding capacity can be systematically altered. researchgate.net For example, adding carbohydrate moieties can increase water solubility. psu.edu

Develop Bioactive Compounds: The 1,2,4-oxadiazole core is a well-established pharmacophore. nih.govtandfonline.com By strategically modifying the aniline and methyl groups, new derivatives can be designed and screened for a wide range of biological activities, including anticancer, anti-inflammatory, or anti-infective properties. nih.govnih.govnih.gov

Create Novel Materials: The rigid, aromatic nature of the 1,2,4-oxadiazole ring makes it a useful building block for materials science, such as in the development of liquid crystals or luminescent materials. lifechemicals.comresearchgate.net Derivatives of this compound could be explored for applications as organic light-emitting diodes (OLEDs) or other functional materials.

Table 5: Strategies for Designing Multi-Functional Derivatives
Modification SiteType of SubstituentPotential Effect on PropertiesPotential Application
Aniline RingElectron-donating or -withdrawing groupsTunes electronic properties, basicity of the amino group, and biological activity.Medicinal Chemistry, Materials Science
Amino GroupAcylation, alkylation, or conversion to other functional groupsAlters hydrogen bonding capacity, solubility, and reactivity.Prodrug design, Polymer synthesis
Oxadiazole Methyl GroupReplacement with other alkyl or aryl groupsModifies steric profile and lipophilicity.Medicinal Chemistry
Coupling to other heterocyclesLinking to other bioactive or functional ringsCreates hybrid molecules with potentially synergistic or novel activities.Drug Discovery, Functional Materials

Q & A

Q. What methodologies are effective for synthesizing 2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline, and how is regioselectivity ensured?

Synthesis typically involves reductive amination of paraformaldehyde with the aniline precursor, followed by NaBH₄ reduction (e.g., for N-methyl derivatives) . For oxadiazole ring formation, cyclization reactions using amidoximes with isatoic anhydrides in NaOH–DMSO medium under ambient conditions are effective, avoiding protective groups . Regioselectivity is controlled by substituent positioning on the aromatic ring and reaction conditions (e.g., solvent polarity, temperature) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and regiochemistry.
  • Mass spectrometry (exact mass analysis, e.g., 246.0811 Da for derivatives) .
  • X-ray crystallography (SHELX programs) for unambiguous structural determination, especially for resolving tautomeric or conformational ambiguities .

Q. How should this compound be handled and stored to maintain stability?

Due to light sensitivity, reactions and storage should occur in foil-covered vessels or amber glassware. Stability in DMSO or methanol at –20°C is recommended, with inert gas purging to prevent oxidation .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yields of this compound derivatives?

  • Solvent optimization : NaOH–DMSO systems enhance cyclization efficiency for oxadiazole formation .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve reductive amination steps .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from hours to minutes) .

Q. How can contradictory bioactivity data (e.g., inactive derivatives) be analyzed?

Case study: In anti-Pneumocystis assays, most derivatives showed activity at 100 μg/mL, but Compound 2 was inactive. Strategies include:

  • Structural comparison : Identify missing pharmacophores (e.g., nitro vs. methyl groups).
  • Computational docking : Assess binding affinity differences due to substituent steric/electronic effects .
  • Metabolic stability assays : Check for rapid degradation in vitro .

Q. What role do substituents on the aniline ring play in modulating pharmacological activity?

  • Electron-withdrawing groups (e.g., nitro, cyano) enhance receptor binding in antiviral and anticancer derivatives by increasing electrophilicity .
  • Methyl groups improve metabolic stability but may reduce solubility. For example, N-methylation (e.g., in GR 127935 hydrochloride) enhances CNS penetration for 5-HT receptor antagonism .

Q. How can computational methods predict the electronic structure and reactivity of this compound?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular dynamics : Simulate interactions with biological targets (e.g., 5-HT receptors) .
  • QSAR models : Correlate substituent properties (logP, polar surface area) with bioactivity .

Q. What strategies are effective for studying solid-state behavior and polymorphism?

  • Single-crystal XRD : Resolve packing motifs and hydrogen-bonding networks .
  • DSC/TGA : Identify polymorphic transitions and thermal stability .
  • Powder XRD : Monitor batch-to-batch consistency during scale-up .

Q. How can bioconjugation strategies leverage the aniline moiety for site-selective modifications?

  • Thiol-reactive probes : Couple with maleimide or iodoacetyl groups via nucleophilic aromatic substitution .
  • Click chemistry : Use azide-alkyne cycloaddition after diazotization to introduce functional handles .

Q. What structural insights guide SAR studies for anticancer or antimicrobial applications?

  • Oxadiazole as a bioisostere : Replaces ester or amide groups to enhance metabolic resistance .
  • Benzamide linkers : Improve solubility and binding to kinase targets (e.g., in bisbenzamidines) .

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